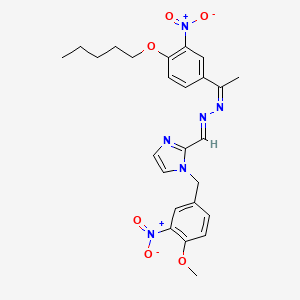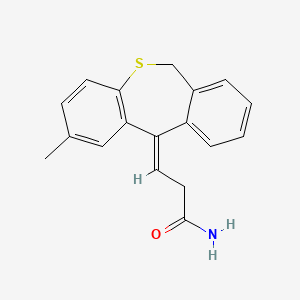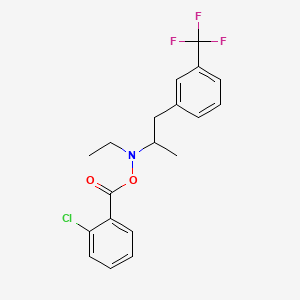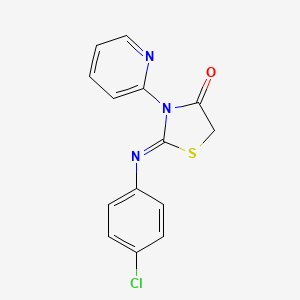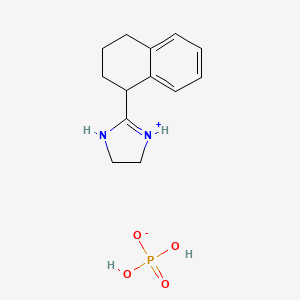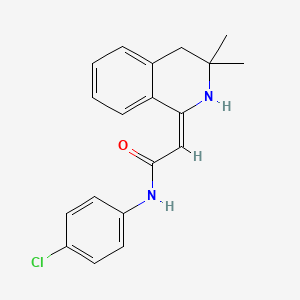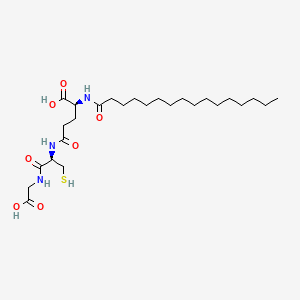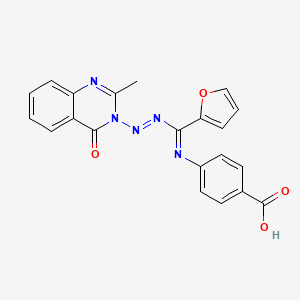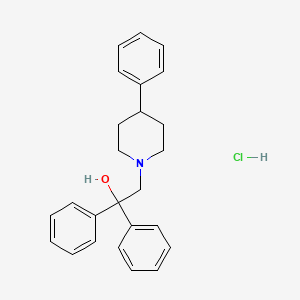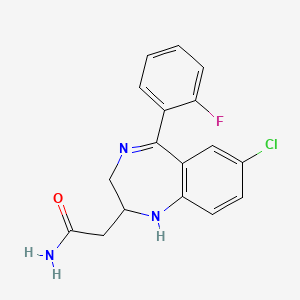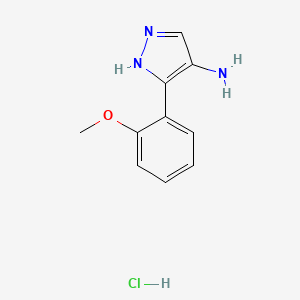![molecular formula C29H36O8 B12732133 (1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[2321115,1803,808,26]nonacosa-4,12,19,21-tetraene-27,2’-oxirane]-11,23-dione” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and spiro centers. The reaction conditions would likely require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would necessitate scalable and cost-effective methods. This might involve optimizing the synthetic route to minimize steps and maximize yield, as well as ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might find applications in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spiro compounds or polycyclic molecules with comparable structural features.
Uniqueness
What sets this compound apart could be its specific stereochemistry, the presence of unique functional groups, or its ability to interact with particular molecular targets in a way that similar compounds cannot.
Properties
Molecular Formula |
C29H36O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19-,20-,21-,22-,23-,26?,27-,28-,29+/m1/s1 |
InChI Key |
IWFOIUWPNYEUAI-KODRNYRYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


